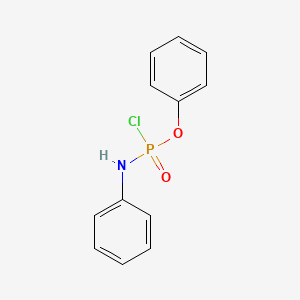

Phenyl N-phenylphosphoramidochloridate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[chloro(phenoxy)phosphoryl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClNO2P/c13-17(15,14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQYQPGYEFBITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClNO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966071 | |

| Record name | Phenyl N-phenylphosphoramidochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51766-21-3 | |

| Record name | Phosphoramidochloridic acid, N-phenyl-, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51766-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl N-phenylphosphoramidochloridate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051766213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl N-phenylphosphoramidochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl N-phenylphosphoramidochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenyl N-phenylphosphoramidochloridate (CAS 51766-21-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Phenyl N-phenylphosphoramidochloridate (CAS 51766-21-3), a versatile reagent in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant applications in the development of bioactive compounds and polymers. Particular focus is given to its role as a coupling agent in the formation of polyanhydrides and as a phosphorylating agent. While direct quantitative biological data for the compound itself is limited in publicly accessible literature, its utility in synthesizing molecules with potential therapeutic applications, such as antitumor agents and enzyme inhibitors, is highlighted. This guide aims to serve as a foundational resource for researchers employing this compound in their work.

Chemical and Physical Properties

This compound is a solid organophosphorus compound. Its key properties are summarized in the table below, compiled from various chemical supplier databases.[1][2][3]

| Property | Value | Reference |

| CAS Number | 51766-21-3 | [1][2][3] |

| Synonyms | N-Phenylphosphoramidochloridic acid phenyl ester | [1][2] |

| Molecular Formula | C₁₂H₁₁ClNO₂P | [1] |

| Linear Formula | C₆H₅NHP(O)(Cl)OC₆H₅ | [3] |

| Molecular Weight | 267.65 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Melting Point | 132-134 °C (lit.) | |

| Purity | ≥99% | [3] |

| InChI | InChI=1S/C12H11ClNO2P/c13-17(15,14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15) | [4] |

| SMILES | O=P(Cl)(Nc1ccccc1)Oc2ccccc2 | [4] |

Synthesis

Experimental Protocol: Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of aniline with phosphorus oxychloride.[5] The following is a representative, though generalized, experimental protocol. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

-

Aniline

-

Phosphorus oxychloride

-

Anhydrous organic solvent (e.g., dichloromethane, diethyl ether, or toluene)

-

Deionized water

Procedure:

-

In a well-ventilated fume hood, dissolve aniline in an anhydrous organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the reaction mixture in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the stirred solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.[5]

-

The reaction mixture is then carefully quenched by pouring it over crushed ice or slowly adding cold water.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or distillation to yield this compound as a solid.[5]

Logical Workflow for Synthesis:

Spectral Data

While publicly available databases indicate the existence of spectral data for this compound, the actual spectra are often behind paywalls. The following table summarizes the expected characteristic signals based on the compound's structure and data for analogous compounds.

| Spectroscopy | Expected Signals |

| ¹H NMR | Aromatic protons (phenyl groups) would appear as multiplets in the range of δ 7.0-8.0 ppm. The N-H proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. |

| ¹³C NMR | Aromatic carbons would show signals in the range of δ 120-150 ppm. |

| ³¹P NMR | A single resonance is expected, characteristic of a phosphoramidochloridate environment. |

| FTIR (cm⁻¹) | - N-H stretch: ~3200-3400 cm⁻¹ - Aromatic C-H stretch: ~3000-3100 cm⁻¹ - P=O stretch: ~1200-1300 cm⁻¹ - P-O-C stretch: ~900-1100 cm⁻¹ - P-N stretch: ~900-1000 cm⁻¹ - C=C aromatic ring stretches: ~1450-1600 cm⁻¹ - P-Cl stretch: ~450-600 cm⁻¹ |

Applications in Synthesis

This compound is a key reagent in several synthetic transformations due to its reactive phosphoryl chloride moiety.

Synthesis of Polyanhydrides

The compound serves as an effective dehydrative coupling agent for the formation of polyanhydrides from dicarboxylic acids. Polyanhydrides are a class of biodegradable polymers with applications in controlled drug delivery.

General Reaction Scheme:

Phosphorylating Agent in Oligonucleotide Synthesis

General Oligonucleotide Synthesis Cycle:

Synthesis of Bioactive Heterocycles

This compound is cited as a reactant for the synthesis of thiadiaminooxopyrimidine derivatives which have been investigated for their antitumor activity.[2][3] This suggests its role in facilitating the formation of key bonds in the heterocyclic ring system, likely through a phosphorylation-cyclization cascade. However, specific publications detailing this synthesis and the corresponding biological data were not identified in the conducted search. The general principle involves using the reagent to activate functional groups for subsequent intramolecular or intermolecular reactions to build the desired heterocyclic core.

Biological Activity Context

While this compound is primarily a synthetic reagent, it is involved in the synthesis of molecules with notable biological activities.

-

Antitumor Potential of Derivatives: As mentioned, it is a precursor for certain thiadiaminooxopyrimidine derivatives with potential antitumor properties.[2][3] The mechanism of action for such compounds would need to be determined through dedicated biological assays, but heterocycles of this nature are often investigated as kinase inhibitors, DNA intercalators, or antimetabolites.

-

Chymotrypsin Inhibition: The compound has been implicated in biological studies related to chymotrypsin binding and inhibition.[2][3] Organophosphorus compounds are known to act as irreversible inhibitors of serine proteases, such as chymotrypsin, by covalently modifying the active site serine residue. This suggests a potential, though likely non-specific, enzyme inhibitory role.

Safety and Handling

This compound is classified as an irritant.[5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its primary utility lies in its function as a phosphorylating and coupling agent, enabling the synthesis of complex molecules such as biodegradable polyanhydrides and potentially bioactive heterocyclic compounds. While detailed experimental protocols and comprehensive spectral and biological data are not always readily accessible in the public domain, this guide consolidates the available information to provide a solid foundation for researchers and drug development professionals. Further investigation into specific reaction optimizations and the biological activities of its derivatives is warranted.

References

- 1. scbt.com [scbt.com]

- 2. This compound = 99 51766-21-3 [sigmaaldrich.com]

- 3. This compound = 99 51766-21-3 [sigmaaldrich.com]

- 4. This compound(51766-21-3) 1H NMR [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyl N-phenylphosphoramidochloridate: A Technical Overview of its Physical Properties

For Immediate Release

This technical guide provides an in-depth analysis of the core physical properties of Phenyl N-phenylphosphoramidochloridate, a significant reagent in synthetic chemistry. The information presented is curated for researchers, scientists, and professionals engaged in drug development and chemical synthesis. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and provides a logical visualization of the compound's characterization workflow.

Core Physical and Chemical Data

This compound is a solid compound with the chemical formula C₁₂H₁₁ClNO₂P.[1][2] It is also known by its synonym, N-Phenylphosphoramidochloridic acid phenyl ester.[1][2][3] The compound has a molecular weight of 267.65 g/mol .[1][2] Commercially available assays typically show a purity of ≥99%.[1][3]

Quantitative Physical Properties

| Property | Value | Units | Citations |

| Melting Point | 132-134 | °C | [1][3] |

| Molecular Weight | 267.65 | g/mol | [1][2] |

| Physical Form | Solid | - | [1][3] |

| Flash Point | Not Applicable | - | [1][3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and spectral properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small quantity of the dry this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2.5-3.5 mm.[1] The tube is tapped gently to ensure tight packing.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a heating block.

-

Heating and Observation: The sample is heated rapidly to approximately 20°C below the expected melting point (around 110°C).[4] The heating rate is then reduced to a slow, controlled rate, typically 1-2°C per minute.[2]

-

Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded. This range (e.g., 132-134°C) represents the melting point. A sharp melting range is indicative of a high-purity substance.

Spectroscopic Characterization

Spectral data is essential for confirming the molecular structure of the compound.

Methodology:

-

Sample Preparation: Approximately 5-25 mg of the solid compound is dissolved in 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]

-

Filtration: To remove any particulate matter which can degrade spectral quality, the solution is filtered through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.[3]

-

Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to achieve homogeneity. The ¹H NMR spectrum is then acquired.[5]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the spectrum. The spectrum is phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).[6] Chemical shifts, integration values, and splitting patterns are then analyzed to confirm the proton environments within the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Apparatus Setup: An ATR accessory is installed in the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is collected.

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal surface.[7]

-

Pressure Application: A pressure arm is applied to ensure firm and uniform contact between the sample and the crystal.[7]

-

Data Acquisition: The infrared spectrum is recorded. The technique measures the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the bonds within the molecule.[8]

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands that confirm the presence of functional groups (e.g., P=O, N-H, P-Cl, aromatic C-H).

Methodology:

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and ionized.[9] A common method for this type of molecule is Electron Impact (EI), where a high-energy electron beam knocks an electron from the molecule to form a radical cation (the molecular ion).[10]

-

Mass Analysis: The resulting ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge (m/z) ratio.[10][11]

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum shows the molecular ion peak (which confirms the molecular weight) and various fragment ion peaks. Analyzing the fragmentation pattern provides valuable structural information.[10]

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the physical and structural characterization of this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. thinksrs.com [thinksrs.com]

- 2. westlab.com [westlab.com]

- 3. How To [chem.rochester.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. books.rsc.org [books.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. analyticalanswersinc.com [analyticalanswersinc.com]

- 9. m.youtube.com [m.youtube.com]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. fiveable.me [fiveable.me]

An In-Depth Technical Guide to Phenyl N-phenylphosphoramidochloridate: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenyl N-phenylphosphoramidochloridate is a key organophosphorus reagent with significant applications in synthetic chemistry, particularly in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthetic utility. While a definitive crystal structure is not publicly available, this document compiles spectroscopic data to elucidate its molecular geometry. Detailed experimental protocols for the synthesis of related compounds and characterization techniques are provided to guide researchers in their practical applications. Furthermore, this guide explores the landscape of its reactivity and the biological activities of its derivatives, highlighting its role as a versatile building block in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound (CAS No. 51766-21-3) is a solid compound with a molecular formula of C₁₂H₁₁ClNO₂P and a molecular weight of 267.65 g/mol .[1] Its structure features a central phosphorus atom bonded to a chlorine atom, an oxygen atom linked to a phenyl group, and a nitrogen atom of an aniline moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁ClNO₂P | [1] |

| Molecular Weight | 267.65 g/mol | [1] |

| CAS Number | 51766-21-3 | [1] |

| Appearance | Solid | |

| Melting Point | 132-134 °C | |

| InChI Key | ZUQYQPGYEFBITH-UHFFFAOYSA-N | |

| SMILES String | ClP(=O)(Nc1ccccc1)Oc2ccccc2 |

Spectroscopic Data

Spectroscopic techniques are crucial for the structural confirmation of this compound. While a complete set of spectral data from a single source is not available, typical spectroscopic characteristics are summarized in Table 2.

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the protons of the two phenyl rings. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl groups. |

| ³¹P NMR | A characteristic signal for the phosphorus atom in a phosphoramidate environment. |

| IR Spectroscopy | Absorption bands corresponding to P=O, P-N, P-O-Ar, and P-Cl bonds. |

Note on Crystallographic Data: Despite extensive searches of publicly available databases, a single-crystal X-ray diffraction structure for this compound has not been reported. The molecular geometry can be inferred from spectroscopic data and comparison with structurally related compounds. The phosphorus center is expected to adopt a distorted tetrahedral geometry.

Experimental Protocols

Synthesis of N-Arylphosphoramidochloridates (General Procedure)

A general method for the synthesis of N-arylphosphoramidochloridates involves the reaction of a corresponding amine with phenyl phosphorodichloridate. The following is a representative protocol.

Materials:

-

Aniline (or substituted aniline)

-

Phenyl phosphorodichloridate

-

Triethylamine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

Procedure:

-

A solution of aniline (1 equivalent) and triethylamine (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0 °C.

-

Phenyl phosphorodichloridate (1 equivalent), dissolved in anhydrous diethyl ether, is added dropwise to the stirred solution of aniline and triethylamine.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the triethylamine hydrochloride salt is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Caption: Synthetic workflow for N-arylphosphoramidochloridates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and ³¹P NMR spectra are acquired on a high-resolution NMR spectrometer.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a salt plate.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis, primarily utilized as a precursor for the synthesis of a wide range of phosphoramidate derivatives.[2]

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom and the lability of the P-Cl bond. It readily reacts with nucleophiles, such as amines and alcohols, to displace the chloride ion. It is also a suitable reactant for various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

Synthetic Applications

This reagent serves as a critical starting material for the synthesis of:

-

Biologically Active Phosphorodiamidates: Reaction with various amines leads to the formation of novel phosphorodiamidates with potential antioxidant and other biological activities.[2]

-

Resin-Immobilized Ligands: It is used in the preparation of ligands immobilized on solid supports for applications such as actinide separation.

-

Antitumor Agents: It is a precursor for thiadiaminooxopyrimidine derivatives that have shown antitumor activity.

-

Polyanhydrides: It can be used as a dehydrative coupling agent in the synthesis of polyanhydrides.

Biological Activity and Role in Drug Development

This compound itself is not known to be directly involved in specific signaling pathways. Its significance in drug development lies in its role as a key intermediate for the synthesis of phosphoramidate-based prodrugs and other biologically active molecules.

Phosphoramidates in Medicinal Chemistry

Phosphoramidates are a class of compounds that have garnered significant interest in medicinal chemistry. They are often employed as prodrugs to improve the pharmacokinetic properties of parent drugs, such as nucleoside analogs used in antiviral and anticancer therapies. The phosphoramidate moiety can mask the charge of a phosphate group, facilitating cell membrane permeability.

Biological Activities of Derivatives

Derivatives of this compound have been shown to exhibit a range of biological activities, including:

-

Antioxidant Activity: Certain phenyl N,N'-phenylphosphorodiamidates have demonstrated radical scavenging properties.[2]

-

Enzyme Inhibition: Phosphoramidates are known to act as inhibitors of various enzymes.

-

Anticancer and Antiviral Properties: The broader class of phosphoramidates has been extensively studied for potential anticancer and antiviral applications.

Caption: Logical relationship of this compound to its bioactive derivatives.

Conclusion

This compound is a valuable and versatile reagent in synthetic and medicinal chemistry. While a complete crystallographic characterization is currently lacking, its molecular structure is well-supported by spectroscopic evidence. Its utility as a precursor for a diverse range of biologically active compounds, particularly in the realm of phosphoramidate prodrugs, underscores its importance for researchers and professionals in the field of drug development. The experimental protocols and reactivity data presented in this guide are intended to facilitate its effective application in the laboratory.

References

An In-Depth Technical Guide to the Synthesis of N-Phenylphosphoramidochloridic Acid Phenyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Phenylphosphoramidochloridic acid phenyl ester, a valuable reagent in organic synthesis. The document details the necessary precursors, experimental protocols, and relevant data, presented in a clear and accessible format for researchers and professionals in the field of chemistry and drug development.

Overview of the Synthetic Pathway

The synthesis of N-Phenylphosphoramidochloridic acid phenyl ester is a two-step process. The first step involves the preparation of the key intermediate, phenyl phosphorodichloridate, from the reaction of phenol with an excess of phosphoryl chloride. The subsequent step is the reaction of this intermediate with aniline to yield the final product.

Caption: Overall synthetic pathway for N-Phenylphosphoramidochloridic acid phenyl ester.

Synthesis of Phenyl Phosphorodichloridate (Intermediate)

The synthesis of the phenyl phosphorodichloridate intermediate is a critical first step. Two effective methods are presented below.

Method 1: Direct Reaction with Phosphoryl Chloride

This method involves the direct reaction of phenol with phosphoryl chloride.

Experimental Protocol:

To a mixture of 225 g of phosphoryl chloride and 2 g of diethylamine hydrochloride, 94 g of phenol is added over a two-hour period while maintaining the temperature at 105-110°C.[1] The reaction mixture is then held at 110-115°C for an additional two hours to complete the reaction, affording phenyl phosphorodichloridate.[1]

Method 2: Catalyzed Reaction with Phosphoryl Chloride

This method utilizes a catalyst to facilitate the reaction at a lower temperature.

Experimental Protocol:

A mixture of 1.33 parts (0.01 mole) of aluminum chloride in 206.6 parts (2 moles) of phosphoryl chloride is heated to 90-95°C.[2] To this mixture, 108 parts (1 mole) of m-cresol (as an example phenol) is added dropwise with stirring over a period of 25 minutes. The temperature is allowed to rise to 100-105°C.[2] The reaction is monitored by the evolution of hydrogen chloride.

Quantitative Data for Phenyl Phosphorodichloridate Synthesis

| Parameter | Method 1 | Method 2 (with m-cresol) |

| Reactants | Phenol, Phosphoryl Chloride, Diethylamine hydrochloride | m-Cresol, Phosphoryl Chloride, Aluminum chloride |

| Molar Ratio (Phenol:POCl₃) | Approx. 1:2.5 | 1:2 |

| Temperature | 105-115°C[1] | 90-105°C[2] |

| Reaction Time | 4 hours[1] | Approx. 1 hour[2] |

| Yield | Not specified | 89%[2] |

Synthesis of N-Phenylphosphoramidochloridic Acid Phenyl Ester (Final Product)

The final step involves the reaction of phenyl phosphorodichloridate with aniline. The following is a general, yet detailed, protocol based on established chemical principles for this type of transformation.

Caption: Experimental workflow for the synthesis of the final product.

Experimental Protocol:

Aniline is first dissolved in a suitable organic solvent that can also act as a base to neutralize the HCl byproduct, such as pyridine. The solution is cooled to 0°C in an ice bath. Phenyl phosphorodichloridate is then added dropwise to the stirred aniline solution, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitoring by TLC is recommended).

Upon completion, the reaction mixture is subjected to an aqueous work-up. This typically involves extraction with water to remove pyridine hydrochloride and any other water-soluble impurities. The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure. The crude product can then be purified by distillation under high vacuum or by crystallization.

Physicochemical and Safety Data for N-Phenylphosphoramidochloridic Acid Phenyl Ester

| Property | Value |

| CAS Number | 51766-21-3 |

| Molecular Formula | C₁₂H₁₁ClNO₂P |

| Molar Mass | 267.65 g/mol |

| Appearance | Solid |

| Melting Point | 132-134°C |

| Hazard Symbols | Xi - Irritant |

| Risk Codes | R36/37/38 (Irritating to eyes, respiratory system and skin) |

| Safety Description | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) |

Data sourced from ChemBK.

Conclusion

This guide outlines a reliable synthetic route to N-Phenylphosphoramidochloridic acid phenyl ester. The two-step process, involving the formation of a key phosphorodichloridate intermediate followed by reaction with aniline, provides a clear pathway for obtaining the desired product. The provided experimental protocols and data tables serve as a valuable resource for researchers engaged in the synthesis of this and related compounds. Adherence to appropriate safety precautions is essential when handling the reagents and intermediates involved in this synthesis.

References

In-depth Technical Guide on Phenyl N-phenylphosphoramidochloridate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl N-phenylphosphoramidochloridate is a key reagent in organic synthesis, particularly in the preparation of biologically active molecules and polymers. It serves as a reactant for the synthesis of various compounds, including resin-immobilized actinide ligands, carboxylic acid anhydrides, and derivatives with potential antitumor activity. Despite its significance as a synthetic precursor, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data. This guide summarizes the available qualitative information and outlines general experimental approaches for determining such data.

Introduction to this compound

This compound, with the chemical formula C₆H₅NHP(O)(Cl)OC₆H₅, is a solid compound with a melting point of 132-134 °C. It is utilized in a variety of chemical reactions, such as Buchwald-Hartwig Cross Coupling, Heck Reaction, and Suzuki-Miyaura Coupling. The compound is also involved in biological studies related to chymotrypsin binding and inhibition. Its utility extends to the synthesis of phosphoramidates through reactions with primary or secondary amines, which are of significant interest in medicinal chemistry.[1]

Solubility Profile: Current State of Knowledge

A thorough search of scientific literature and chemical supplier data indicates a lack of specific, quantitative solubility data for this compound. Information is generally presented in qualitative terms.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solubility Description | Source Context |

| Halogenated Solvents | Typically described as soluble in solvents like chloroform and dichloromethane. | Inferred from common solvents used in reactions involving phosphoramidochloridates. |

| Polar Aprotic Solvents | Expected to be soluble in solvents such as THF. | A related synthesis of phosphoramidate derivatives uses THF as a solvent.[2] |

| Water | A related compound, phenyl phosphorodichloridate, is described as moderately soluble in water and reacts with it.[3] | This suggests this compound may also have limited solubility and reactivity in water. |

Note: This table is based on qualitative descriptions and data from related compounds. Quantitative values (e.g., in mg/mL or mol/L) are not available in the cited sources.

Proposed Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a standardized experimental protocol for determining the solubility of this compound is proposed below. This methodology is based on the isothermal saturation method, a common technique for measuring the solubility of solid compounds.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (≥99% purity)

-

Selected solvents (e.g., n-propanol, acetone, acetonitrile, ethyl acetate, chloroform)

-

Equilibrium cell or sealed vials

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatic shaker set to a constant temperature. Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully extract a known volume of the supernatant (the saturated solution). Dilute the sample with the appropriate solvent and analyze the concentration of this compound using a calibrated HPLC or UV-Vis spectrophotometer.

-

Data Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.

The following diagram illustrates the general workflow for this experimental protocol.

References

Spectral Analysis of Phenyl N-phenylphosphoramidochloridate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Phenyl N-phenylphosphoramidochloridate, a key reagent and intermediate in organic synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supplemented by detailed experimental protocols. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The following sections present the proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR data.

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The data presented below was acquired in DMSO-d₆.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons | 7.10 - 7.45 | Multiplet | Complex multiplet arising from the ten protons of the two phenyl rings. |

| N-H Proton | ~9.5 (broad) | Singlet | The chemical shift of the N-H proton can be variable and is dependent on concentration and solvent. |

¹³C NMR Spectral Data

Due to the limited availability of specific experimental data for this compound, the following ¹³C NMR data is based on the closely related compound, Diphenyl phosphoramidate, and predicted values. This information should be used as a reference and for comparative purposes.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (in P=O) | Not Applicable |

| Aromatic C (C-O) | ~150 |

| Aromatic C (C-N) | ~140 |

| Aromatic C (ortho, meta, para) | 120 - 130 |

³¹P NMR Spectral Data

| Compound | Chemical Shift (δ, ppm) | Solvent |

| Diphenyl phosphoramidate (Reference) | -0.5 | CDCl₃ |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The following table summarizes the expected characteristic absorption bands. Data from the analogous compound Diphenyl phosphoramidate is included for reference.[1][2]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3400 - 3200 | Medium | |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | |

| P=O Stretch | 1250 - 1200 | Strong | A key characteristic band for this class of compounds. |

| P-O-C Stretch (Aryl) | 1200 - 1150 | Strong | |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium-Strong | Multiple bands are expected in this region. |

| P-N Stretch | 950 - 850 | Medium | |

| P-Cl Stretch | 600 - 500 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. While a specific experimental mass spectrum for this compound is not available, the expected fragmentation pathways can be predicted.

Molecular Ion (M⁺): The expected molecular ion peak would correspond to the molecular weight of the compound (C₁₂H₁₁ClNO₂P), which is 267.65 g/mol .

Expected Fragmentation Patterns:

-

Loss of Chlorine: A prominent fragment would be expected at [M-Cl]⁺.

-

Cleavage of the P-O Bond: Fragmentation of the phenyl ester group could lead to a [M-OC₆H₅]⁺ ion.

-

Cleavage of the P-N Bond: Cleavage of the N-phenyl group could result in a [M-NHC₆H₅]⁺ ion.

-

Formation of Phenyl Cation: A peak at m/z 77 corresponding to the [C₆H₅]⁺ ion is expected.

| Fragment Ion | Predicted m/z |

| [C₁₂H₁₁ClNO₂P]⁺ (M⁺) | 267.0 |

| [C₁₂H₁₁NO₂P]⁺ | 232.0 |

| [C₆H₆NO₂PCl]⁺ | 192.0 |

| [C₆H₅O₂PCl]⁻ | 190.9 |

| [C₆H₅]⁺ | 77.0 |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Spectra are typically recorded on a 400 or 500 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Spectra are acquired on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used, and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

³¹P NMR Acquisition: Spectra are recorded with or without proton decoupling. A spectral width appropriate for phosphorus compounds (e.g., -50 to 50 ppm) is used. 85% H₃PO₄ is used as an external standard.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance) Method: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For EI, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam. For ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer through a charged capillary.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-500).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of this compound.

References

Phenyl N-phenylphosphoramidochloridate: A Dual-Mechanism Agent in Synthetic Chemistry and Enzyme Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl N-phenylphosphoramidochloridate (PNPC) is a reactive organophosphorus compound with a multifaceted mechanism of action. Primarily recognized as a crucial synthetic intermediate, it serves as a precursor for a variety of biologically active phosphorodiamidate derivatives. Furthermore, PNPC exhibits direct biological activity through the inhibition of serine proteases, notably chymotrypsin. This technical guide elucidates the dual role of PNPC, providing a comprehensive overview of its synthetic applications and its function as a direct enzyme inhibitor. Detailed experimental protocols for the synthesis of its derivatives and for enzyme inhibition assays are presented, alongside a quantitative summary of its inhibitory potential. Signaling pathways and experimental workflows are illustrated to provide a clear and concise understanding of its chemical and biological significance.

Introduction

This compound (C₁₂H₁₁ClNO₂P) is a phosphoramidochloridate characterized by the presence of a phosphorus-nitrogen bond and a reactive phosphoryl chloride moiety.[1] This structural arrangement confers a versatile reactivity, making it a valuable reagent in synthetic organic chemistry. Its primary application lies in the facile introduction of a phosphoramidate group, enabling the synthesis of a diverse range of compounds with potential therapeutic applications.

Beyond its role as a synthetic tool, evidence points towards a direct interaction of PNPC with biological macromolecules. Specifically, it has been identified as an inhibitor of chymotrypsin, a key digestive serine protease. This inhibitory activity highlights a direct mechanism of action, positioning PNPC and its derivatives as potential leads in the development of protease inhibitors.

This whitepaper will delve into the two primary mechanisms of action of this compound: its function as a synthetic precursor and its role as a direct enzyme inhibitor.

Mechanism of Action I: Synthetic Precursor for Biologically Active Molecules

The core reactivity of this compound lies in the susceptibility of the phosphorus-chlorine bond to nucleophilic attack. This allows for the straightforward synthesis of phosphorodiamidates and other phosphoramidate derivatives through reaction with various nucleophiles, most commonly primary and secondary amines.

A significant application of this reactivity is in the synthesis of novel phenyl N,N′-phenylphosphorodiamidates, which have demonstrated notable antioxidant properties. The general synthetic scheme involves the reaction of this compound with a diverse range of amines to yield the corresponding phosphorodiamidates.

Synthesis of Phenyl N,N′-Phenylphosphorodiamidates

A series of biologically active phenyl N,N′-phenyl phosphorodiamidates have been synthesized by reacting this compound with various amines. These derivatives have been evaluated for their antioxidant activity.[2]

Experimental Protocol: General Procedure for the Synthesis of Phenyl N,N′-Phenylphosphorodiamidates [2]

-

Reactant Preparation: A solution of an appropriate amine (1 mmol) in dry toluene (15 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer. Triethylamine (1.5 mmol) is added to the solution as a base to neutralize the HCl byproduct.

-

Reaction Initiation: this compound (1 mmol) dissolved in dry toluene (10 mL) is added dropwise to the amine solution at 0 °C over a period of 15-20 minutes.

-

Reaction Progression: The reaction mixture is then brought to room temperature and subsequently refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is washed with water and then purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.

-

Characterization: The purified compounds are characterized by spectroscopic techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Antioxidant Activity of Synthesized Derivatives

The synthesized phenyl N,N′-phenylphosphorodiamidates have been shown to possess antioxidant activity, which was evaluated using methods such as the DPPH radical scavenging assay.[2]

Experimental Protocol: DPPH Radical Scavenging Assay [2]

-

Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay Procedure: 1.0 mL of the DPPH solution is added to 3.0 mL of the test compound solution in methanol at different concentrations. The mixture is shaken vigorously and allowed to stand at room temperature for 30 minutes in the dark.

-

Measurement: The absorbance of the resulting solution is measured at 517 nm using a UV-Vis spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.

-

IC₅₀ Determination: The antioxidant activity is expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the DPPH free radicals.

Logical Workflow for Synthesis and Antioxidant Screening

Caption: Workflow for the synthesis of phosphorodiamidate derivatives and subsequent antioxidant screening.

Mechanism of Action II: Direct Enzyme Inhibition

Beyond its utility in synthesis, this compound has been shown to be a direct inhibitor of the serine protease α-chymotrypsin.[3] Organophosphorus compounds are known to act as irreversible inhibitors of serine proteases by forming a stable covalent bond with the active site serine residue.

The proposed mechanism involves the nucleophilic attack of the hydroxyl group of the active site serine (Ser-195 in chymotrypsin) on the electrophilic phosphorus atom of this compound. This results in the displacement of the chloride leaving group and the formation of a stable phosphoramidyl-enzyme conjugate, rendering the enzyme inactive.

Quantitative Data on Chymotrypsin Inhibition

Table 1: Summary of Chymotrypsin Inhibition Data for this compound

| Parameter | Value | Reference |

| Target Enzyme | α-Chymotrypsin | [3] |

| Inhibition Type | Presumed Irreversible (Covalent) | Inferred from organophosphorus inhibitor class |

| Kᵢ / IC₅₀ | Data not available | [3] |

Experimental Protocol: Chymotrypsin Inhibition Assay

The following is a generalized protocol for assessing the inhibition of chymotrypsin by an organophosphorus compound like this compound.

-

Reagent Preparation:

-

Chymotrypsin stock solution (e.g., 1 mg/mL in 1 mM HCl).

-

Substrate solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in a suitable buffer like Tris-HCl).

-

Inhibitor (this compound) stock solution in an appropriate organic solvent (e.g., DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing CaCl₂).

-

-

Assay Procedure:

-

In a 96-well plate, add a defined amount of chymotrypsin to the assay buffer.

-

Add varying concentrations of this compound to the wells and incubate for a specific period to allow for the inhibition reaction to occur.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the absorbance versus time plots.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Proposed Signaling Pathway for Chymotrypsin Inhibition

Caption: Proposed mechanism of irreversible inhibition of chymotrypsin by this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 51766-21-3 |

| Molecular Formula | C₁₂H₁₁ClNO₂P |

| Molecular Weight | 267.65 g/mol |

| Appearance | Solid |

| Melting Point | 132-134 °C |

Conclusion

This compound demonstrates a compelling dual mechanism of action. Its utility as a reactive precursor enables the synthesis of novel phosphorodiamidates with significant biological activities, such as antioxidant properties. Concurrently, it acts as a direct inhibitor of the serine protease chymotrypsin, highlighting its potential for the development of enzyme-targeted therapeutics.

For researchers, scientists, and drug development professionals, this compound represents a versatile tool. Its synthetic tractability allows for the creation of diverse chemical libraries for screening, while its inherent biological activity provides a starting point for the design of more potent and selective enzyme inhibitors. Further elucidation of the quantitative aspects of its chymotrypsin inhibition and the exploration of its effects on other biological targets will be crucial in fully realizing its therapeutic and research potential.

References

Theoretical Analysis of Phenyl N-phenylphosphoramidochloridate: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific theoretical and computational studies exclusively focused on Phenyl N-phenylphosphoramidochloridate are not publicly available. This technical guide, therefore, presents a comprehensive, proposed theoretical study based on established and validated computational methodologies applied to structurally analogous phosphoramidates and organophosphorus compounds. The quantitative data herein is illustrative and intended to serve as a benchmark for future computational research on this molecule.

Introduction

This compound, a member of the phosphoramidate class of organophosphorus compounds, holds potential as a versatile reagent and a structural motif in medicinal chemistry and materials science.[1][2] Its reactivity is largely governed by the stereoelectronic properties of the phosphorus(V) center, which is bonded to a chlorine atom, an amino group, and two phenoxy groups. Understanding the molecular geometry, electronic structure, and vibrational dynamics of this molecule at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential biological interactions.

This whitepaper outlines a robust computational protocol using Density Functional Theory (DFT) to elucidate the structural and electronic properties of this compound. DFT has proven to be a powerful tool for studying similar organophosphorus systems, providing reliable predictions of molecular properties.[3][4][5]

Proposed Computational Methodology (Experimental Protocol)

To investigate the theoretical properties of this compound, a systematic computational approach is proposed. This protocol is designed to yield accurate and reproducible data on the molecule's geometry, vibrational frequencies, and electronic characteristics.

2.1 Software and Hardware

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Q-Chem. High-performance computing resources are recommended for timely completion of the frequency and electronic property calculations.

2.2 Geometric Optimization

The initial 3D structure of this compound would be built using a molecular editor. A full geometry optimization would then be performed in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[6] This functional is widely used for its balance of accuracy and computational cost in organophosphorus chemistry. The 6-31G(d) basis set would be employed for initial optimizations, followed by a more refined optimization with a larger basis set, such as 6-311+G(d,p), to account for polarization and diffuse functions, which are important for accurately describing the electronic distribution in a molecule with heteroatoms.

2.3 Vibrational Frequency Analysis

Following the geometry optimization, vibrational frequency calculations would be carried out at the same level of theory (B3LYP/6-311+G(d,p)). The absence of imaginary frequencies in the output would confirm that the optimized structure corresponds to a true local minimum on the potential energy surface. The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule, aiding in its experimental characterization.

2.4 Electronic Structure Analysis

To gain insights into the electronic properties and reactivity of the molecule, the following analyses would be conducted:

-

Natural Bond Orbital (NBO) Analysis: To determine the charge distribution on each atom and to understand the nature of the chemical bonds, including any charge-transfer interactions.[7]

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.[8]

Predicted Molecular Properties (Illustrative Data)

The following tables summarize the expected quantitative data from the proposed computational study. These values are based on typical bond lengths, angles, and electronic properties observed in similar phosphoramidate and phosphoryl chloride compounds.[6]

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | P=O | ~1.45 Å |

| P-Cl | ~2.00 Å | |

| P-N | ~1.65 Å | |

| P-O(phenyl) | ~1.60 Å | |

| N-H | ~1.01 Å | |

| C-N | ~1.42 Å | |

| Bond Angles | O=P-Cl | ~115° |

| O=P-N | ~118° | |

| Cl-P-N | ~105° | |

| P-N-C | ~125° | |

| Dihedral Angle | O=P-N-C | ~170° |

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| P=O Stretch | Phosphoryl | ~1250 - 1300 |

| P-Cl Stretch | Phosphoryl Chloride | ~550 - 600 |

| P-N Stretch | Phosphoramidate | ~900 - 950 |

| N-H Stretch | Amine | ~3300 - 3400 |

| C=C Stretch | Aromatic Ring | ~1580 - 1620 |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 6.5 eV |

| Dipole Moment | ~ 3.5 - 4.5 Debye |

| NBO Charge on P | ~ +1.2 to +1.5 e |

| NBO Charge on N | ~ -0.8 to -1.0 e |

Visualizations

Visual representations are essential for understanding complex molecular structures and computational workflows. The following diagrams, generated using the DOT language, illustrate key aspects of the proposed theoretical study.

Caption: 2D representation of this compound.

Caption: Proposed computational workflow for theoretical analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

- 3. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. A DFT Study on Citalopram Adsorption on the Surface of B12N12 [jchemtech.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Phenyl N-phenylphosphoramidochloridate Derivatives and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols related to Phenyl N-phenylphosphoramidochloridate derivatives and their analogs. This class of compounds holds significant interest in medicinal chemistry due to their potential as antiviral, anticancer, and anti-inflammatory agents.

Core Chemical Structure

This compound serves as a key intermediate in the synthesis of a variety of phosphoramidate derivatives. Its chemical structure is characterized by a central phosphorus atom double-bonded to an oxygen atom, and single-bonded to a chlorine atom, a phenoxy group, and a phenylamino group.

Chemical Formula: C₁₂H₁₁ClNO₂P[1]

Molecular Weight: 267.65 g/mol [1]

CAS Number: 51766-21-3[1]

Synonyms: N-Phenylphosphoramidochloridic acid phenyl ester[1][2]

Synthesis of Derivatives

The synthesis of this compound derivatives often involves the reaction of phenylphosphonic dichloride with an appropriate amine and phenol. A general synthetic approach for a class of novel diphenyl N-substituted carbamimidoylphosphoramidate derivatives proceeds in two steps. Initially, diphenyl phosphorochloridate is reacted with cyanamide in the presence of a base like 1,4-dimethylpiperazine to form the intermediate, diphenyl cyanophosphoramidate. This intermediate is then treated with various aromatic or heterocyclic amines to yield the final phosphoramidate derivatives.[3]

Another example involves the synthesis of phenylthiophosphoryl dichloride derivatives. This process starts with the reaction of benzene with phosphorus trichloride and aluminum chloride to produce dichloro(phenyl)phosphane. Subsequently, sulfur powder is added to yield phenylphosphonothioic dichloride.[4] This intermediate can then be reacted with various aminoethanols to produce cyclic oxazaphospholidine and oxazaphosphinane sulfide derivatives.[4]

Experimental Workflow for Synthesis

References

An In-depth Technical Guide to the Safety and Handling of Phenyl N-phenylphosphoramidochloridate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Phenyl N-phenylphosphoramidochloridate (CAS No. 51766-21-3), a versatile reagent employed in various synthetic applications, including the preparation of phosphoramidates and polyanhydrides.[1][2] Due to its hazardous nature, a thorough understanding of its properties and the implementation of stringent safety protocols are imperative for its use in a laboratory or industrial setting.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of 132-134 °C.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 51766-21-3 | [1] |

| Molecular Formula | C₁₂H₁₁ClNO₂P | [3] |

| Molecular Weight | 267.65 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 132-134 °C | [1] |

| Boiling Point | 365.8 °C at 760 mmHg | [4] |

| Flash Point | 175 °C | [4] |

| Refractive Index | 1.622 | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and to handle it accordingly.

GHS Hazard Classification: [1]

-

Eye Irritation (Category 2): Causes serious eye irritation.[1][5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][5]

Hazard Statements (H-phrases): [1][4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning[1]

Toxicological Data

However, data for a structurally related compound, Phenyl phosphorodichloridate (CAS No. 770-12-7), can provide an indication of the potential toxicity. It is important to handle this compound with a similar level of caution.

| Compound | Test | Route | Species | Value | Source(s) |

| Phenyl phosphorodichloridate | LD50 | Dermal | Guinea pig | 14-400 mg/kg | [6] |

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn at all times when handling this compound.

| PPE | Specification | Source(s) |

| Eye Protection | Chemical safety goggles or face shield. | [1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | [1] |

| Respiratory Protection | Dust mask type N95 (US) or equivalent. | [1] |

| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[7] Eyewash stations and safety showers must be readily accessible in the immediate work area.

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[7] It is classified under Storage Class 11 for combustible solids.[1] This compound is moisture-sensitive and should be protected from exposure to air and water.[7]

Incompatible Materials

Avoid contact with strong oxidizing agents, strong bases, and alcohols.[7]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action must be taken.

Accidental Release

-

Spill: Isolate the spill area. Wear appropriate PPE, including respiratory protection. Avoid generating dust. Sweep up the spilled solid material and place it in a suitable, closed container for disposal.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately consult a physician.[1]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.

Experimental Protocols

This compound is a key reagent in the synthesis of phosphoramidates. Below is a representative experimental protocol for the synthesis of a phosphorodiamidate ligand, with a strong emphasis on the safe handling of the reagent.

Synthesis of a Phosphorodiamidate Ligand

This protocol is based on a reported synthesis and is intended as a guide.[8] All manipulations should be performed in a chemical fume hood with appropriate PPE.

Reaction: Condensation of this compound with a diamine.

Materials:

-

This compound

-

1,4-diaminobutane

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Nitrogen or Argon gas supply

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Under a positive pressure of inert gas, dissolve 1,4-diaminobutane and triethylamine in the anhydrous solvent in the flask.

-

In a separate, dry flask, dissolve this compound in the anhydrous solvent.

-

Slowly add the this compound solution to the stirred solution of the diamine and triethylamine via the dropping funnel at room temperature.

-

After the addition is complete, heat the reaction mixture to 50-60 °C.

-

Maintain the temperature and stir the reaction mixture for 4 hours, monitoring the reaction progress by an appropriate method (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Follow appropriate work-up and purification procedures to isolate the desired product.

Visualizations

Safe Handling Workflow

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Reactivity and Incompatibilities

Caption: A diagram showing the reactivity of this compound with incompatible materials and its intended reactivity with amines.

References

- 1. This compound = 99 51766-21-3 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. guidechem.com [guidechem.com]

- 5. chemical-label.com [chemical-label.com]

- 6. Phosphorodichloridic acid, phenyl ester | C6H5Cl2O2P | CID 13038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

Phenyl N-phenylphosphoramidochloridate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Phenyl N-phenylphosphoramidochloridate is a reactive organophosphate compound utilized in chemical synthesis, particularly in the formation of phosphoramidates which have applications in medicinal chemistry. Its utility is intrinsically linked to its reactivity, which also dictates its stability and storage requirements. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon data from related compounds to infer its chemical behavior.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for safe handling and for understanding its behavior under various experimental conditions.

| Property | Value | Reference |

| CAS Number | 51766-21-3 | [1] |

| Molecular Formula | C₁₂H₁₁ClNO₂P | [1] |

| Molecular Weight | 267.65 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 132-134 °C | [2][3] |

| Boiling Point | 366 °C | [2] |

| Density | 1.363 g/cm³ | [2] |

| Solubility | Soluble in organic solvents (e.g., acetone, dichloromethane) | [2] |

Stability Profile

Quantitative stability data for this compound is not extensively available in the public domain. However, based on the reactivity of related phosphoramidochloridates and organophosphorus compounds, a qualitative understanding of its stability can be established. The primary degradation pathway is hydrolysis, driven by the presence of moisture.

Hydrolysis

The P-Cl and P-N bonds in this compound are susceptible to nucleophilic attack by water. The hydrolysis of phosphoramidochloridates can proceed through different mechanisms depending on the conditions, but generally results in the cleavage of the phospho-nitrogen bond and/or the phosphorus-chlorine bond.[1][4]

The likely hydrolysis products are phenyl phosphate, aniline, and hydrochloric acid. The reaction is expected to be accelerated in the presence of acid or base. The hydrolysis of related phosphoramidates has been shown to be first-order in hydronium ion concentration in acidic solutions.

Thermal Decomposition

While specific data is unavailable for this compound, heating organophosphorus compounds can lead to decomposition, potentially releasing toxic fumes.[5] It is advisable to handle this compound at elevated temperatures with caution and appropriate ventilation.

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the integrity and reactivity of this compound. The following conditions are recommended based on best practices for moisture-sensitive and reactive phosphorus compounds.[6][7][8]

| Condition | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent contact with atmospheric moisture and oxygen, which can lead to hydrolysis and oxidation.[7] |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Lower temperatures slow down the rate of potential decomposition reactions. |

| Container | Use tightly sealed containers made of non-reactive materials (e.g., amber glass with a secure cap). | To prevent ingress of moisture and light.[6] For frequent use, storage in a desiccator or a glovebox is advisable. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and alcohols. | These materials can react vigorously with the compound, leading to degradation and potential hazards. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | To minimize inhalation and skin contact. |

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data, the following general experimental protocols can be adapted. These methods are based on standard analytical techniques for assessing the purity and degradation of phosphoramidates and related compounds.[9][10][11]

General Stability Study Workflow

Caption: General workflow for a stability study.

HPLC-UV Method for Purity and Degradation Analysis

-

Objective: To quantify the amount of this compound and its degradation products over time.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is commonly used for related compounds.

-

Detection: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance.

-

Sample Preparation: Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) and dilute with the mobile phase.

-

Analysis: Inject samples at various time points from the stability study and quantify the peak areas to determine the concentration of the parent compound and the formation of degradation products.

³¹P NMR for Monitoring Degradation

-

Objective: To observe the change in the phosphorus environment as the compound degrades.

-

Instrumentation: A nuclear magnetic resonance (NMR) spectrometer equipped with a phosphorus probe.

-

Sample Preparation: Dissolve the sample in a deuterated solvent.

-

Analysis: Acquire ³¹P NMR spectra over time. The parent phosphoramidochloridate will have a characteristic chemical shift. The appearance of new peaks will indicate the formation of degradation products, such as phenyl phosphate. The relative integration of these peaks can be used to quantify the extent of degradation.[10]

Logical Relationships in Stability and Degradation

The stability of this compound is influenced by several interconnected factors, leading to specific degradation pathways.

Caption: Factors influencing degradation pathways.

Conclusion

While specific quantitative stability data for this compound is limited, a comprehensive understanding of its likely behavior can be derived from the chemistry of related compounds. The primary stability concern is its sensitivity to moisture, leading to hydrolysis. Therefore, strict adherence to anhydrous storage and handling conditions is paramount to preserving its chemical integrity. For applications requiring detailed stability information, the experimental protocols outlined in this guide can be employed to generate the necessary data. Researchers and drug development professionals should always handle this compound with appropriate safety precautions in a controlled laboratory environment.

References

- 1. 702. The mechanism of hydrolysis of phosphorochloridates and related compounds. Part III. Phosphoramidochloridates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. datapdf.com [datapdf.com]

- 4. 702. The mechanism of hydrolysis of phosphorochloridates and related compounds. Part III. Phosphoramidochloridates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. dirtdispersionagent.com [dirtdispersionagent.com]

- 7. reddit.com [reddit.com]

- 8. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 9. lcms.cz [lcms.cz]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: Phenyl N-phenylphosphoramidochloridate in Phosphorylation

Audience: Researchers, scientists, and drug development professionals.